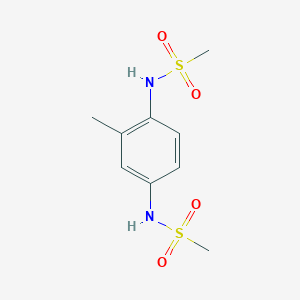![molecular formula C21H18N2O5S B229770 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid](/img/structure/B229770.png)
2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid, also known as K252a, is a natural product derived from the fermentation broth of the Nocardiopsis sp. It is a potent inhibitor of protein kinases, and its unique structure has made it a valuable tool for scientific research.
Mecanismo De Acción
2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid acts by binding to the ATP-binding site of protein kinases, thereby preventing the transfer of phosphate groups to target proteins. This results in the inhibition of downstream signaling pathways and cellular processes.
Biochemical and Physiological Effects:
2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in various cancer cell lines, inhibit the growth of tumor xenografts in mice, and improve cognitive function in animal models of Alzheimer's disease. It has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid in lab experiments is its potency and selectivity for protein kinases, which allows for the specific inhibition of target proteins. However, 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid is also known to have off-target effects on other cellular processes, which can complicate data interpretation. Additionally, 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid is relatively unstable and has a short half-life, which can limit its use in certain experimental setups.
Direcciones Futuras
There are a number of future directions for research involving 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid. One area of interest is the development of more selective and potent analogs of 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid for use as therapeutic agents. Another area of research is the investigation of the role of protein kinases in various disease states, including cancer and neurodegenerative disorders. Additionally, the use of 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid in combination with other compounds or therapies may have synergistic effects and improve treatment outcomes.
Métodos De Síntesis
2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid can be synthesized using a multi-step process involving the reaction of 2-nitrobenzoic acid with 4-bromobenzyl alcohol, followed by reduction and coupling reactions. However, due to its complex structure, 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid is primarily obtained through extraction from the fermentation broth of the Nocardiopsis sp.
Aplicaciones Científicas De Investigación
2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid has been extensively used in scientific research as a tool to study protein kinases, which are involved in a wide range of cellular processes, including signal transduction, cell proliferation, and differentiation. 2-[[(2-Oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl](propyl)amino]benzoic acid has been found to inhibit a number of protein kinases, including the Trk family of receptor tyrosine kinases, which are involved in nerve growth factor signaling, and the cyclin-dependent kinases, which regulate the cell cycle.
Propiedades
Fórmula molecular |
C21H18N2O5S |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-[(2-oxo-1H-benzo[cd]indol-6-yl)sulfonyl-propylamino]benzoic acid |
InChI |
InChI=1S/C21H18N2O5S/c1-2-12-23(17-9-4-3-6-13(17)21(25)26)29(27,28)18-11-10-16-19-14(18)7-5-8-15(19)20(24)22-16/h3-11H,2,12H2,1H3,(H,22,24)(H,25,26) |
Clave InChI |
UUDCTFJJMXGWBX-UHFFFAOYSA-N |
SMILES |
CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
SMILES canónico |
CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![phenyl 2-oxobenzo[cd]indole-1(2H)-carboxylate](/img/structure/B229692.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]phenylalanine](/img/structure/B229700.png)


![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![1-(2-thienylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229708.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
![1-[(4-Isopropylphenyl)sulfonyl]proline](/img/structure/B229714.png)
amino]benzoic acid](/img/structure/B229717.png)
amino]benzoic acid](/img/structure/B229718.png)
![2-{Methyl[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229719.png)
